
n-(4-Chlorophenyl)-1,3,2-diazaphosphinan-2-amine 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chlorophenyl)-1,3,2-diazaphosphinan-2-amine 2-oxide is a heterocyclic compound that contains a phosphorus atom within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-1,3,2-diazaphosphinan-2-amine 2-oxide typically involves the reaction of 4-chloroaniline with phosphorus trichloride and ammonia under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then oxidized to yield the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chlorophenyl)-1,3,2-diazaphosphinan-2-amine 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to its lower oxidation state forms.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
N-(4-Chlorophenyl)-1,3,2-diazaphosphinan-2-amine 2-oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of N-(4-Chlorophenyl)-1,3,2-diazaphosphinan-2-amine 2-oxide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in catalytic processes or biological interactions. The exact pathways and molecular targets depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Chlorophenyl)-1,3,2-diazaphosphinan-2-amine: Lacks the oxide group, resulting in different chemical properties.
N-(4-Chlorophenyl)-1,3,2-diazaphosphinan-2-amine 2-sulfide: Contains a sulfur atom instead of an oxygen atom, leading to variations in reactivity and applications.
N-(4-Chlorophenyl)-1,3,2-diazaphosphinan-2-amine 2-selenide:
Uniqueness
N-(4-Chlorophenyl)-1,3,2-diazaphosphinan-2-amine 2-oxide is unique due to the presence of the oxide group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
7401-58-3 |
|---|---|
Formule moléculaire |
C9H13ClN3OP |
Poids moléculaire |
245.64 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-2-oxo-1,3,2λ5-diazaphosphinan-2-amine |
InChI |
InChI=1S/C9H13ClN3OP/c10-8-2-4-9(5-3-8)13-15(14)11-6-1-7-12-15/h2-5H,1,6-7H2,(H3,11,12,13,14) |
Clé InChI |
XBHKCLLGVSWPPF-UHFFFAOYSA-N |
SMILES canonique |
C1CNP(=O)(NC1)NC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



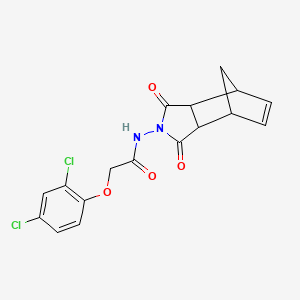
![2-(Iodoethynyl)tricyclo[3.3.1.1~3,7~]decan-2-ol](/img/structure/B14144291.png)
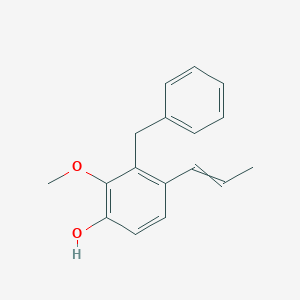
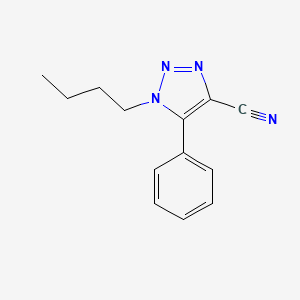
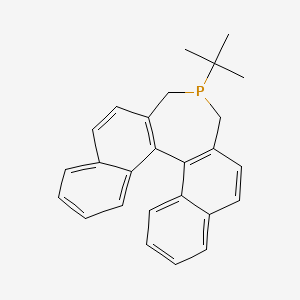
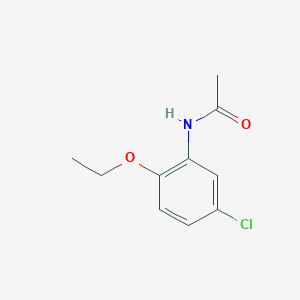
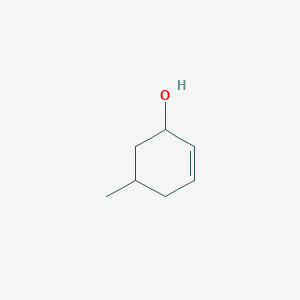
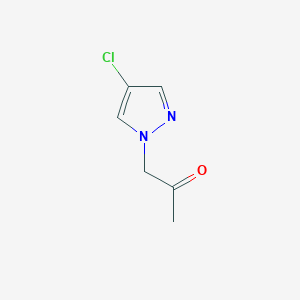
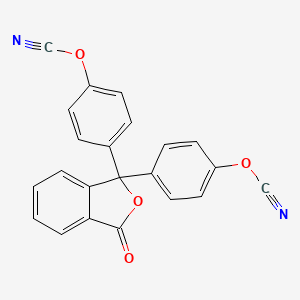
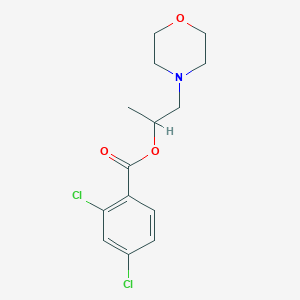
![4,6-dichloro-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B14144350.png)

![benzyl [1-(1H-Tetrazol-5-yl)ethyl]carbamate](/img/structure/B14144368.png)
